molecular formula C12H11BrN2O2 B2838279 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034261-80-6

2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2838279
CAS No.: 2034261-80-6
M. Wt: 295.136
InChI Key: IHKZISJVRDJPKH-UHFFFAOYSA-N
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Description

2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a chemical compound that features a benzamide core substituted with a bromine atom at the 2-position and a 5-methylisoxazole moiety attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the compound.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar structure but lacks the isoxazole moiety, resulting in different biological activities.

    5-methylisoxazole-4-carboxamide: Contains the isoxazole moiety but lacks the benzamide core, leading to distinct chemical and biological properties.

Uniqueness

2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to the combination of the benzamide core, bromine substitution, and the 5-methylisoxazole moiety. This unique structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and scientific research.

Properties

IUPAC Name

2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-9(7-15-17-8)6-14-12(16)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKZISJVRDJPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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